molecular formula C18H30O3 B155946 10-(3,5-Dimethoxyphenyl)decan-1-ol CAS No. 152430-95-0

10-(3,5-Dimethoxyphenyl)decan-1-ol

Cat. No. B155946
M. Wt: 294.4 g/mol
InChI Key: CLVDDRBGYRJHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3,5-Dimethoxyphenyl)decan-1-ol, also known as 2C-B-10 or 2C-B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It is a derivative of 2C-B, a well-known psychedelic drug. 2C-B-10 has gained popularity in recent years due to its potency and unique effects. It has been used for research purposes to study its mechanism of action and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 10-(3,5-Dimethoxyphenyl)decan-1-ol is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of certain brain regions, particularly those involved in sensory perception and emotional processing. It is also thought to affect the release of neurotransmitters, such as dopamine and norepinephrine, which may contribute to its psychoactive effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol are similar to those of other hallucinogenic drugs. It can cause alterations in sensory perception, such as changes in color and sound perception, and can induce feelings of euphoria and altered consciousness. Other effects may include changes in heart rate and blood pressure, as well as nausea and vomiting.

Advantages And Limitations For Lab Experiments

One advantage of using 10-(3,5-Dimethoxyphenyl)decan-1-ol in laboratory experiments is its potency and unique effects. This allows researchers to study its mechanism of action and potential therapeutic applications in a controlled setting. However, one limitation is its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decan-1-ol. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the development of new analogs and derivatives of 10-(3,5-Dimethoxyphenyl)decan-1-ol, which may have improved potency and selectivity for specific receptors. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 10-(3,5-Dimethoxyphenyl)decan-1-ol.

Synthesis Methods

The synthesis of 10-(3,5-Dimethoxyphenyl)decan-1-ol involves the reaction of 2C-B with decanoic acid and thionyl chloride to produce 10-(3,5-Dimethoxyphenyl)decan-1-ol. The process involves several steps, including the formation of an acid chloride intermediate and subsequent reaction with the 2C-B molecule. The final product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

The use of 10-(3,5-Dimethoxyphenyl)decan-1-ol in scientific research has been primarily focused on its psychoactive effects and potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many other hallucinogenic drugs, such as LSD and psilocybin.

properties

CAS RN

152430-95-0

Product Name

10-(3,5-Dimethoxyphenyl)decan-1-ol

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

10-(3,5-dimethoxyphenyl)decan-1-ol

InChI

InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3

InChI Key

CLVDDRBGYRJHAF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Canonical SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Origin of Product

United States

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